![molecular formula C12H10N4O B1461070 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 237435-29-9](/img/structure/B1461070.png)
2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Vue d'ensemble
Description
2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a compound that has been studied for its potential applications in the field of medicine . It is a pyrrolo[2,3-d]pyrimidine-based analogue . These analogues have been evaluated for their ability to inhibit the α-amylase enzyme, which is significant in the treatment of diabetes .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Evaluation of Derivatives : Research has focused on synthesizing derivatives of pyrrolo[3,2-d]pyrimidin-4-ol for biological evaluation. For example, studies have explored the antimicrobial activities of newly synthesized compounds, demonstrating their potential in treating various bacterial and fungal infections (Hilmy et al., 2021), (Rahmouni et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents : A study highlighted the synthesis of novel pyrazolopyrimidines derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents, indicating their significance in developing new therapeutic strategies (Rahmouni et al., 2016).
Antifolate Activity for Cancer Treatment : The synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis demonstrates their potential in cancer therapy. These compounds showed promising antiproliferative potencies against various tumor cell lines, indicating a new avenue for cancer treatment (Liu et al., 2015).
VEGFR-2 Inhibition for Antiangiogenic and Antitumor Therapy : The development of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as potent VEGFR-2 inhibitors showcases their use in inhibiting tumor growth and angiogenesis. This research underscores the compound's utility in creating effective antiangiogenic and antitumor agents (Gangjee et al., 2010).
Orientations Futures
Pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme, which is significant in the treatment of diabetes . This suggests that 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol and similar compounds may have potential future applications in the development of antidiabetic drugs .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target kinases . Kinases are enzymes that play a crucial role in cellular processes such as signal transduction, cell growth, and differentiation .
Mode of Action
It is suggested that similar compounds interact with their targets (kinases) and cause changes that affect the function of the target .
Biochemical Pathways
Kinase inhibitors typically affect pathways related to cell growth and differentiation .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability .
Result of Action
Similar compounds have been reported to have cytotoxic effects against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over closely related kinases such as PKA . This selective inhibition is achieved through binding interactions at the ATP-binding site of PKB, thereby preventing its activation and subsequent signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the compound has been observed to inhibit cell proliferation and induce apoptosis by targeting the PI3K-PKB-mTOR signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, this compound effectively disrupts this pathway, thereby exerting its anti-cancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors regulated by PKB signaling . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by aberrant PKB activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged anti-proliferative effects in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to more pronounced inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can affect the compound’s stability, half-life, and overall pharmacokinetic profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the nucleus or mitochondria, further influencing its biological effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
2-amino-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-12-15-9-6-8(7-4-2-1-3-5-7)14-10(9)11(17)16-12/h1-6,14H,(H3,13,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXXEJGBWXSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442463 | |
| Record name | 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
237435-29-9 | |
| Record name | 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



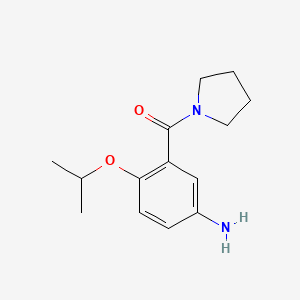
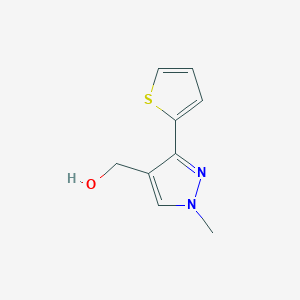
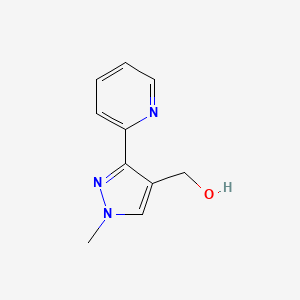
![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)

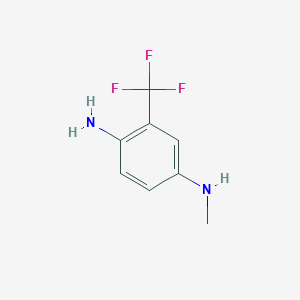

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
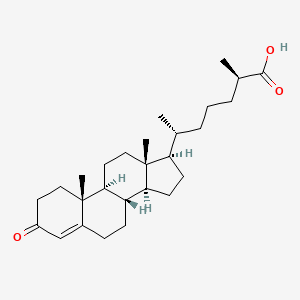
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
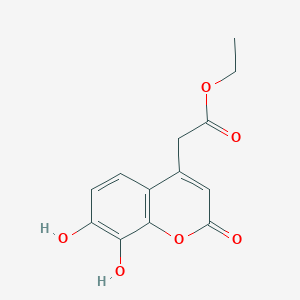
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)